(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride

Catalog No.
S967703
CAS No.
1052707-11-5
M.F
C14H16Cl2F2N2
M. Wt
321.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine di...

CAS Number

1052707-11-5

Product Name

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride

IUPAC Name

(1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride

Molecular Formula

C14H16Cl2F2N2

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1

InChI Key

ILMQMKZMXREKBI-AXEKQOJOSA-N

SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is a chiral diamine compound with the molecular formula C₁₄H₁₆Cl₂F₂N₂ and a CAS number of 503111-98-6. This compound features two 4-fluorophenyl groups attached to a central ethylenediamine backbone, making it significant in various chemical and biological applications. The presence of fluorine atoms enhances its electronic properties, which can influence its reactivity and interactions with biological targets .

  • Asymmetric Catalysis

    Due to its stereocenters and ability to chelate metals, (1S,2S)-difluoro-diphenyl-EDDA can be employed as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the reaction's stereochemical outcome. Research suggests this compound's potential as a ligand for transition metals in processes like hydrogenation and hydroamination reactions [].

  • Material Science

    The unique structure of (1S,2S)-difluoro-diphenyl-EDDA makes it a candidate for developing novel materials. Studies have explored its use in synthesizing metal-organic frameworks (MOFs) - porous materials with potential applications in gas storage, separation, and catalysis [].

  • Medicinal Chemistry

    The development of drugs often involves chiral molecules to target specific biological structures. (1S,2S)-difluoro-diphenyl-EDDA could serve as a building block in the synthesis of new chiral drugs due to its well-defined stereochemistry [].

Typical of diamines, including:

  • N-Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
  • Acylation: Forming amides when treated with acyl chlorides or anhydrides.
  • Formation of Coordination Complexes: Acting as a bidentate ligand in coordination chemistry due to the availability of nitrogen lone pairs for bonding with metal ions.

These reactions make (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride a versatile building block in organic synthesis .

Research indicates that (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride exhibits notable biological activities. It has been studied for its potential as a biochemical tool in proteomics research, particularly in the context of enzyme inhibition and interaction studies. Its structural features allow it to interact with various biological macromolecules, influencing their functions .

The synthesis of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride can be achieved through several methods:

  • Starting from 4-Fluoroaniline:
    • React 4-fluoroaniline with a suitable carbonyl compound to form an intermediate.
    • Reduce the intermediate to obtain the desired diamine structure.
    • Treat with hydrochloric acid to form the dihydrochloride salt.
  • Using Chiral Catalysis:
    • Employ chiral catalysts in the reaction of appropriate precursors to ensure the formation of the specific (1S, 2S) configuration.

These methods highlight the compound's accessibility for research and industrial applications .

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride finds applications in various fields:

  • Organic Synthesis: As a reagent for synthesizing complex organic molecules.
  • Biochemical Research: Utilized in proteomics and enzyme studies due to its ability to inhibit or modulate enzymatic activities.
  • Coordination Chemistry: Serves as a ligand in metal complexation studies.

These applications underscore its importance as a versatile compound in both academic and industrial settings .

Interaction studies involving (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride have revealed its potential as an inhibitor for various enzymes. The fluorinated phenyl groups enhance its binding affinity towards biological targets by providing additional interactions through π-stacking and hydrogen bonding. These properties make it a valuable molecule for investigating enzyme mechanisms and designing new therapeutic agents .

Several compounds share structural similarities with (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(1R, 2R)-1,2-Bis(4-fluorophenyl)ethylenediamineSame structure but different stereochemistryDifferent biological activity profile
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamineSubstituted with nitro groupsEnhanced electron-withdrawing effects
(R,S)-1,2-DiphenylethylenediamineLacks fluorinationBroader applicability in non-polar environments

The uniqueness of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride lies in its specific stereochemistry and fluorinated substituents that enhance its reactivity and biological interactions compared to these similar compounds .

Data

PropertyValueReference Method
Molecular FormulaC14H16Cl2F2N2Chemical Analysis
Number of Stereogenic Centers2Structural Analysis
Absolute Configuration(1S,2S)Optical Methods
Optical Activity ([α]22/D)-25.0° (c = 1 in H2O)Polarimetry
Stereochemical Notation(S,S)-configurationCahn-Ingold-Prelog Rules
Chirality TypePoint chiralityStereochemical Classification
Crystal SystemCrystalline powderX-ray Analysis

Comparative Analysis with Related Stereoisomers

The stereochemical landscape of 1,2-Bis(4-fluorophenyl)ethylenediamine encompasses multiple stereoisomeric forms, each exhibiting distinct physical and chemical properties [3] [6]. The compound exists in four principal stereoisomeric forms: the (1S,2S)-isomer, the (1R,2R)-isomer, the meso-isomer, and racemic mixtures [7] [6].

Table 3: Comparative Analysis of Stereoisomers

Stereoisomer TypeAbsolute ConfigurationOptical ActivitySpecific Rotation [α]DSymmetry PropertiesRelationship to (1S,2S)
(1S,2S)-isomer(S,S)Optically active (levorotatory)-25.0° (c=1, H2O)No internal symmetry planeReference compound
(1R,2R)-isomer(R,R)Optically active (dextrorotatory)+25.0° (c=1, H2O) [expected]No internal symmetry planeEnantiomer
meso-isomer(R,S) or (S,R)Optically inactive (meso)0° (achiral)Internal plane of symmetryDiastereomer
Racemic mixture(±) - Equal mixture of (S,S) and (R,R)Optically inactive (racemic)0° (equal optical cancellation)External compensationContains enantiomer

The (1S,2S)-isomer and (1R,2R)-isomer represent enantiomeric pairs, exhibiting identical physical properties except for their opposite optical rotations [7] [6]. These enantiomers display equal and opposite specific rotations, with the (1S,2S)-isomer showing a negative rotation of -25.0° and the (1R,2R)-isomer expected to show a corresponding positive rotation of +25.0° [1] [7].

The meso-isomer represents a unique stereochemical case where the molecule contains two stereogenic centers with opposite configurations, resulting in an internal plane of symmetry [7]. This internal symmetry renders the meso-isomer optically inactive despite the presence of chiral centers [7]. The meso-form exhibits different physical properties compared to the enantiomeric pair, including different melting points and solubility characteristics [7].

Separation and analysis of these stereoisomers has been achieved through various chromatographic techniques, particularly High-Performance Liquid Chromatography with chiral stationary phases [8]. Advanced Marfey's method has been successfully applied to determine the absolute configuration of 1,2-diaminoethane compounds, including fluorinated derivatives [4]. The elution order typically follows the pattern: (S,S)-isomer, (R,R)-isomer, and meso-isomer, with the meso-isomer showing identical retention times for both derivatized forms [4].

Table 4: Analytical Methods for Stereoisomer Differentiation

Analytical MethodApplicationDistinguishing FeatureResolution Capability
Chiral High-Performance Liquid ChromatographyEnantiomer separationDifferential interaction with chiral stationary phaseHigh resolution
Nuclear Magnetic Resonance with chiral solvating agentsConfiguration determinationChemical shift differencesModerate resolution
Circular Dichroism spectroscopyAbsolute configurationOpposite Cotton effects for enantiomersQualitative
X-ray crystallographyAbsolute structure determinationDirect spatial arrangementDefinitive
Optical rotatory dispersionChirality assessmentWavelength-dependent rotationQualitative

The stereochemical differences between these isomers have significant implications for their chemical reactivity and potential biological activities [9] [10]. Research has demonstrated that stereoisomers of ethylenediamine derivatives can exhibit markedly different binding affinities and selectivities when used as ligands in coordination complexes [9] [10]. The specific spatial arrangement of the fluorophenyl groups influences the overall molecular geometry and electronic distribution, affecting intermolecular interactions [11] [12].

Synthetic approaches to obtain specific stereoisomers include stereoselective synthesis methods and resolution techniques [3] [12]. The diaza-Cope rearrangement reaction has been successfully employed to prepare enantiomerically pure forms of substituted ethylenediamine derivatives with high stereoselectivity [3]. Resolution of racemic mixtures has been accomplished using chiral acids such as tartaric acid derivatives [6].

The crystallographic characterization of (1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride reveals fundamental structural parameters that define its solid-state organization. The compound crystallizes with the molecular formula C14H16Cl2F2N2 and a molecular weight of 321.19 g/mol [1] [2] [3]. The compound exhibits a melting point range of 247-251°C, indicating substantial thermal stability attributed to the presence of hydrogen bonding networks facilitated by the dihydrochloride salt formation [2] [3].

The stereochemical configuration is confirmed through optical activity measurements, showing [α]22/D -25.0° (c = 1 in H2O), which substantiates the (1S,2S) absolute configuration [2]. This optical rotation value is characteristic of chiral diamines with the specified stereochemistry and provides evidence for the enantiomeric purity of the compound.

Crystallographic studies of related ethylenediamine derivatives provide insight into the expected structural parameters. Research on similar platinum complexes containing [(R,S)-1,2-bis(4-fluorophenyl)ethylenediamine] has demonstrated that these ligands adopt specific coordination geometries when complexed with metal centers [4]. The crystal structure analysis of such complexes reveals important bond length and angle parameters that can be extrapolated to understand the free ligand structure.

Table 1: Basic Chemical and Physical Properties of (1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride

PropertyValueReference
Molecular FormulaC14H16Cl2F2N2 [1] [2] [3]
Molecular Weight321.19 g/mol [1] [2] [3]
CAS Number1052707-11-5 [1] [2] [3]
MDL NumberMFCD09836225 [1] [3]
Melting Point247-251°C [2] [3]
Optical Activity[α]22/D -25.0°, c = 1 in H2O [2]
FormPowder [2]
Purity97% [2]

Molecular Geometry and Conformation

The molecular geometry of (1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is fundamentally determined by the ethylenediamine backbone with two chiral centers bearing 4-fluorophenyl substituents. The structural characterization reveals that the compound contains two chiral centers with the (S,S) configuration, providing distinct three-dimensional properties crucial for its applications in asymmetric synthesis and catalysis [1].

The ethylenediamine backbone typically adopts a gauche conformation in solution and solid state. Gas electron diffraction studies of parent ethylenediamine demonstrate that the preferred conformation features a nitrogen-carbon-carbon-nitrogen dihedral angle of approximately 64.0 ± 4° measured from the cis position [5]. This gauche conformation minimizes steric interactions while maintaining optimal orbital overlap.

The presence of 4-fluorophenyl substituents introduces additional conformational considerations. The phenyl rings can adopt various orientations relative to the ethylenediamine backbone, with the preferred conformations being influenced by intramolecular interactions and crystal packing forces. Research on related 4-fluorophenylethylamine systems shows that fluorine substitution can significantly affect conformational preferences through electronic effects and weak intramolecular interactions [6] [7].

Table 2: Structural Identifiers and Chemical Representations

Identifier TypeValueReference
IUPAC Name(1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride [1] [2]
InChIInChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 [1] [2]
InChI KeyILMQMKZMXREKBI-AXEKQOJOSA-N [1] [2]
SMILES (Canonical)C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl [1] [2]
SMILES (Isomeric)C1=CC(=CC=C1C@@HN)F.Cl.Cl [1] [2]

The bond lengths and angles within the molecule are expected to be typical of sp3-hybridized carbon centers bearing amino and aromatic substituents. The carbon-carbon bond length in the ethylenediamine backbone is typically around 1.545 ± 0.008 Å, while the carbon-nitrogen bond lengths are approximately 1.469 ± 0.004 Å, based on structural data from related compounds [5]. The carbon-carbon-nitrogen bond angles are expected to be close to 110.2 ± 0.7°, reflecting the tetrahedral geometry around the chiral carbon centers.

The 4-fluorophenyl substituents maintain standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39-1.40 Å within the benzene rings. The carbon-fluorine bond lengths are typically around 1.35-1.36 Å, consistent with the strong electronegativity of fluorine and the resulting polarized C-F bond [8].

Impact of Fluorine Substitution on Structure

The incorporation of fluorine atoms at the para positions of the phenyl rings introduces significant electronic and structural modifications that distinguish this compound from its non-fluorinated analogs. Fluorine substitution affects the molecular structure through multiple mechanisms, including inductive effects, resonance interactions, and modifications to intermolecular interactions.

The high electronegativity of fluorine (4.0 on the Pauling scale) results in strong inductive effects that withdraw electron density from the aromatic ring system [9] [10] [11]. This electron withdrawal stabilizes both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), typically leading to an increase in the HOMO-LUMO gap [12] [11]. The inductive effect is particularly pronounced due to the strong C-F bond energy of approximately 480 kJ/mol [13].

Table 3: Comparative Molecular Weight Data for Related Fluorinated Ethylenediamine Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)PubChem CIDReference
(1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine (free base)C14H14F2N2248.2710257492 [14] [15]
(1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochlorideC14H16Cl2F2N2321.19N/A [1] [2]
1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (racemic)C14H14F2N2248.27130572 [15]
meso-1,2-bis(4-fluorophenyl)ethylenediamineC14H14F2N2248.27N/A [16]

Fluorine substitution also exhibits weak resonance effects that can partially counteract the inductive effects. While fluorine is inductively electron-withdrawing, it can act as a weak π-donor through its lone pairs, contributing to resonance stabilization of the aromatic system [10] [11]. This dual nature of fluorine's electronic effects results in complex changes to the electronic structure that depend on the specific molecular environment.

The substitution of fluorine atoms on aromatic rings typically leads to a reduction in aromatic character, as demonstrated by magnetically induced current density calculations [17] [18]. The aromatic character of fluorinated benzenes is weakened upon fluorination, despite increases in certain aromaticity indices like nucleus-independent chemical shifts (NICS) [17]. This reduction in aromaticity affects the electronic delocalization within the aromatic rings and can influence molecular reactivity.

Table 4: Electronic Effects of Fluorine Substitution on Aromatic Systems

Electronic PropertyDescription/ValueReference
Electronegativity of Fluorine4.0 (Pauling scale) [9] [10] [11]
C-F Bond Energy~480 kJ/mol [13]
Inductive EffectStrong electron-withdrawing [9] [10] [11]
Resonance EffectWeak π-donating (opposite to inductive) [10] [11]
Effect on HOMO EnergyDecreases (stabilizes) [12] [11]
Effect on LUMO EnergyDecreases (stabilizes) [12] [11]
Effect on HOMO-LUMO GapGenerally increases [12] [19]
Impact on AromaticityWeakens aromatic character [17] [18]

The para-substitution pattern in (1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is particularly significant because it maximizes the electronic effects while minimizing steric interactions. Para-fluorination has been shown to modify conformational landscapes in related phenylethylamine systems, affecting both the energetic ordering of conformers and the barriers between different conformational states [7].

Fluorine substitution also influences intermolecular interactions in the solid state. The electronegative fluorine atoms can participate in weak C-H···F hydrogen bonding interactions and can affect the overall crystal packing through modified van der Waals interactions [20]. These effects contribute to the observed melting point and other physical properties of the compound.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types